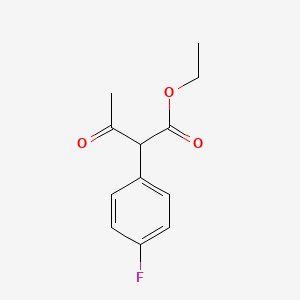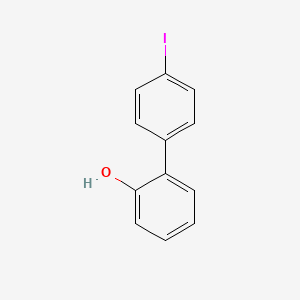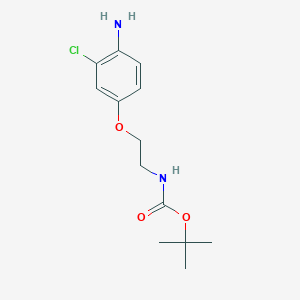
tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenoxyethyl moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-amino-3-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve 2-(4-amino-3-chlorophenoxy)ethanol in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve distillation, crystallization, or other large-scale separation techniques .
化学反应分析
Types of Reactions
tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and chlorophenoxy groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: A structurally similar compound with a bromo substituent instead of an amino group.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl group.
Uniqueness
tert-Butyl (2-(4-amino-3-chlorophenoxy)ethyl)carbamate is unique due to the presence of both an amino and a chlorophenoxy group, which provides distinct reactivity and functionalization options. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring selective protection and deprotection of amines .
属性
分子式 |
C13H19ClN2O3 |
|---|---|
分子量 |
286.75 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(4-amino-3-chlorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-11(15)10(14)8-9/h4-5,8H,6-7,15H2,1-3H3,(H,16,17) |
InChI 键 |
RHKPQDQPDOBIDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


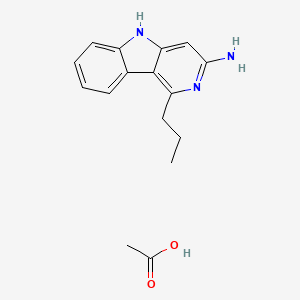
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
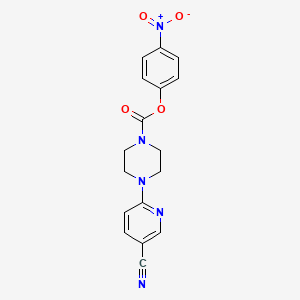
![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
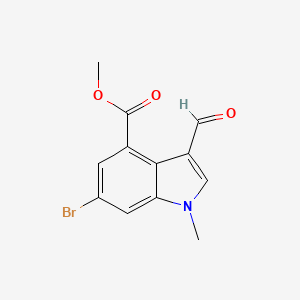
![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
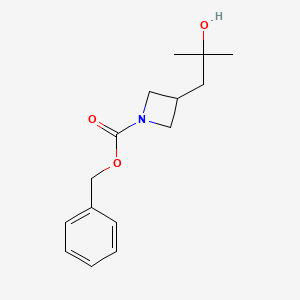
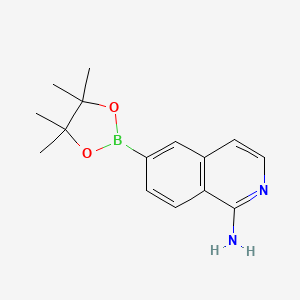
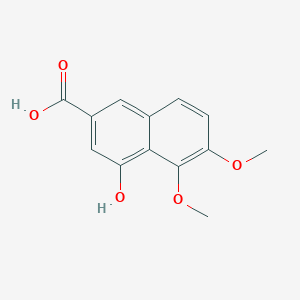
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
